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Compound of Interest

Compound Name: Ethyl (R)-Nipecotate L-Tartrate

CAS No.: 167392-57-6

Cat. No.: B1140225

Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl (R)-
nipecotate L-tartrate (C₁₂H₂₁NO₈, Molar Mass: 307.30 g/mol , CAS: 167392-57-6).[1][2]

Designed for researchers, scientists, and professionals in drug development, this document

offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data pertinent to the structural elucidation and characterization of this

chiral salt. The insights provided herein are grounded in established spectroscopic principles

and field-proven methodologies.

Introduction
Ethyl (R)-nipecotate L-tartrate is a chiral salt of significant interest in pharmaceutical

synthesis, often serving as a key intermediate. The molecule is comprised of the ethyl ester of

(R)-nipecotic acid and L-tartaric acid. The nipecotic acid moiety is a derivative of piperidine-3-

carboxylic acid. Accurate spectroscopic characterization is paramount for confirming its identity,

purity, and stereochemistry, which are critical quality attributes in the pharmaceutical industry.

This guide will detail the expected spectroscopic signatures of this compound and the rationale

behind the interpretation.
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Molecular Structure and Chirality
The formation of Ethyl (R)-nipecotate L-tartrate involves an acid-base reaction between the

basic nitrogen of the piperidine ring of ethyl (R)-nipecotate and one of the carboxylic acid

groups of L-tartaric acid. This results in a diastereomeric salt, a crucial aspect to consider

during spectroscopic analysis, particularly in NMR.
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Caption: Structure of Ethyl (R)-nipecotate L-tartrate ion pair.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules

in solution. For a diastereomeric salt like Ethyl (R)-nipecotate L-tartrate, NMR can provide

detailed information on the connectivity and stereochemistry of both the cation and the anion.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol for NMR analysis is crucial for data reproducibility.

Sample Preparation:
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Weigh approximately 10-20 mg of Ethyl (R)-nipecotate L-tartrate.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-

d₆). The choice of solvent is critical; D₂O is often preferred for tartrate salts due to their

solubility and to exchange labile protons (e.g., -OH, -NH₂, -COOH), simplifying the

spectrum.

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

For ¹H NMR, a typical spectral width of 12 ppm is used with a relaxation delay of 1-2

seconds.

For ¹³C NMR, a spectral width of 200-220 ppm is appropriate, with a longer relaxation

delay (2-5 seconds) to ensure quantitative data, especially for quaternary carbons.

2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC

(Heteronuclear Single Quantum Coherence) should be performed to aid in the definitive

assignment of all proton and carbon signals.
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Caption: Standard workflow for NMR analysis.

Predicted ¹H NMR Spectrum
Due to the absence of a publicly available experimental spectrum, the following is a predicted

¹H NMR spectrum based on the known chemical shifts of the individual components. The

spectrum of the salt will be a superposition of the signals from the ethyl (R)-nipecotate cation

and the L-tartrate anion. In a chiral environment, diastereotopic protons may exhibit distinct

chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for Ethyl (R)-nipecotate L-tartrate in D₂O
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Chemical
Shift (ppm)

Multiplicity Integration
Assignment
(Ethyl (R)-
nipecotate)

Assignment
(L-Tartrate)

Rationale

~4.35 s 2H CH(OH)

The two

methine

protons of the

symmetric L-

tartrate are

chemically

equivalent.

~4.15 q 2H O-CH₂-CH₃

Quartet due

to coupling

with the

adjacent

methyl group.

~3.40-2.80 m 5H

Piperidine

ring protons

(C2-H, C6-H,

C3-H)

Complex

multiplet due

to

overlapping

signals of the

piperidine

ring protons

adjacent to

the nitrogen

and the chiral

center.

~2.20-1.60 m 4H

Piperidine

ring protons

(C4-H, C5-H)

Multiplets

correspondin

g to the

remaining

piperidine

ring protons.

~1.25 t 3H O-CH₂-CH₃ Triplet due to

coupling with

the adjacent
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methylene

group.

Interpretation Insights:

Salt Formation: The protonation of the piperidine nitrogen will lead to a downfield shift of the

adjacent protons (C2-H and C6-H) compared to the free base.

Solvent Effects: In D₂O, the labile protons of the hydroxyl, amine, and carboxylic acid groups

will exchange with deuterium and will not be observed in the ¹H NMR spectrum.

Diastereomeric Interactions: Intermolecular interactions between the chiral cation and chiral

anion in solution can lead to slight variations in the chemical shifts compared to the individual

components.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl (R)-nipecotate L-tartrate in D₂O
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Chemical Shift
(ppm)

Assignment (Ethyl
(R)-nipecotate)

Assignment (L-
Tartrate)

Rationale

~178.0 COO⁻

Carboxylate carbons

of tartrate are highly

deshielded.

~174.0 C=O (ester) Ester carbonyl carbon.

~74.0 CH(OH)

Methine carbons of

tartrate bearing

hydroxyl groups.

~62.0 O-CH₂-CH₃
Methylene carbon of

the ethyl ester.

~47.0 C2, C6

Carbons adjacent to

the protonated

nitrogen.

~42.0 C3
Chiral carbon of the

piperidine ring.

~27.0 C4 Piperidine ring carbon.

~24.0 C5 Piperidine ring carbon.

~14.0 O-CH₂-CH₃
Methyl carbon of the

ethyl ester.

Interpretation Insights:

The number of signals will correspond to the number of chemically non-equivalent carbons.

Due to the symmetry of the L-tartrate anion, it will show only two signals.

The chemical shifts are influenced by the electronegativity of neighboring atoms and the

overall electronic environment.

Part 2: Infrared (IR) Spectroscopy
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IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. The IR spectrum of Ethyl (R)-nipecotate L-tartrate will exhibit characteristic

absorption bands for the ester, carboxylic acid, hydroxyl, and amine salt functionalities.

Experimental Protocol: ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient and widely used technique for obtaining IR

spectra of solid samples.

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Background Correction: A background spectrum of the clean ATR crystal is recorded and

subtracted from the sample spectrum.

Table 3: Key IR Absorption Bands for Ethyl (R)-nipecotate L-tartrate

Wavenumber (cm⁻¹) Functional Group Vibration

3500-3200 (broad) O-H

Stretching (from tartrate

hydroxyl and carboxylic acid

groups)

3200-2800 (broad) N⁺-H
Stretching (from the

piperidinium cation)

~1735 C=O
Stretching (from the ethyl

ester)

~1600 COO⁻
Asymmetric stretching (from

the tartrate carboxylate)

~1400 COO⁻
Symmetric stretching (from the

tartrate carboxylate)

1250-1000 C-O
Stretching (from ester and

hydroxyl groups)

Interpretation Insights:
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The broad O-H and N⁺-H stretching bands are characteristic of hydrogen bonding, which is

extensive in the solid state of this salt.

The presence of a strong absorption around 1735 cm⁻¹ is a clear indication of the ester

carbonyl group.

The two distinct bands for the carboxylate group (asymmetric and symmetric stretching)

confirm the deprotonation of one of the carboxylic acids of tartaric acid.

Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing

for the determination of the molecular weight and the elucidation of the structure through

fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited

for analyzing salts like Ethyl (R)-nipecotate L-tartrate.

Experimental Protocol: ESI-MS

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, typically

methanol or a mixture of water and acetonitrile.

Data Acquisition: The solution is infused into the ESI source. Spectra are acquired in both

positive and negative ion modes to detect the cation and anion, respectively.

Tandem MS (MS/MS): To obtain structural information, the parent ions can be selected and

fragmented in the collision cell of the mass spectrometer.

Expected ESI-MS Data
Positive Ion Mode: The spectrum is expected to show a prominent peak corresponding to the

protonated ethyl (R)-nipecotate cation [M+H]⁺ at an m/z of 158.1.

Negative Ion Mode: The spectrum should show the deprotonated L-tartrate anion [M-H]⁻ at

an m/z of 149.0.

Predicted Fragmentation Patterns
Ethyl (R)-nipecotate Cation Fragmentation:
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The primary fragmentation pathways for the ethyl nipecotate cation are expected to involve the

loss of the ethoxy group or cleavage of the piperidine ring.

[Ethyl (R)-nipecotate + H]⁺
m/z = 158.1

Loss of C₂H₅OH
[M+H - 46]⁺
m/z = 112.1

Loss of •OC₂H₅

[M+H - 45]⁺
m/z = 113.1

Ring Cleavage
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Caption: Predicted fragmentation of the ethyl (R)-nipecotate cation.

L-Tartrate Anion Fragmentation:

The tartrate anion can undergo decarboxylation (loss of CO₂) and loss of water.

[L-Tartrate - H]⁻
m/z = 149.0

Loss of H₂O
[M-H - 18]⁻
m/z = 131.0

Loss of CO₂

[M-H - 44]⁻
m/z = 105.0

Click to download full resolution via product page

Caption: Predicted fragmentation of the L-tartrate anion.

Conclusion
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The comprehensive spectroscopic analysis outlined in this guide provides a robust framework

for the characterization of Ethyl (R)-nipecotate L-tartrate. While experimental data for the

specific salt is not readily available in the public domain, the predicted spectra and

fragmentation patterns, based on the well-established principles of NMR, IR, and MS, serve as

a reliable reference for researchers and drug development professionals. The methodologies

described herein ensure the accurate and reproducible analysis of this important

pharmaceutical intermediate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/product/b1140225?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1140225?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

